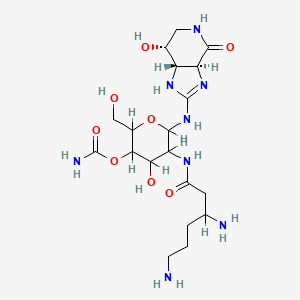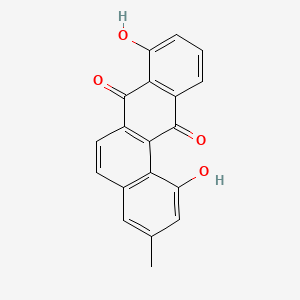![molecular formula C14H10Cl2NO2- B1209939 {2-[(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B1209939.png)
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate is a chemical compound with the molecular formula C14H10Cl2NO2. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is a derivative of benzeneacetic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate involves its interaction with specific molecular targets. In the case of its use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition reduces inflammation and pain. Additionally, the compound may interact with other pathways, such as the lipoxygenase pathway, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A widely used NSAID with similar chemical structure and properties.
Aceclofenac: Another NSAID that is structurally related to {2-[(2,6-dichlorophenyl)amino]phenyl}acetate.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
This compound is unique due to its specific dichlorophenyl group, which enhances its anti-inflammatory properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Propriétés
Formule moléculaire |
C14H10Cl2NO2- |
|---|---|
Poids moléculaire |
295.1 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/p-1 |
Clé InChI |
DCOPUUMXTXDBNB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)


![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)








